2-Chloro-4-(3-propylureido)benzenesulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-propylureido)benzenesulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-propylurea under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-propylureido)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Scientific Research Applications
2-Chloro-4-(3-propylureido)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-propylureido)benzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules . The sulfonyl chloride group reacts with nucleophiles, such as amines and thiols, to form stable sulfonamide and sulfonate derivatives . This reactivity is utilized in various chemical and biological applications to modify and study target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzenesulfonyl chloride: A simpler sulfonyl chloride derivative used in similar applications.
4-(3-Propylureido)benzenesulfonyl chloride: Lacks the chlorine atom, resulting in different reactivity and applications.
Uniqueness
2-Chloro-4-(3-propylureido)benzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride and urea functional groups, which provide a combination of reactivity and versatility not found in simpler compounds . This makes it particularly valuable in the synthesis of complex molecules and in the modification of biomolecules .
Properties
IUPAC Name |
2-chloro-4-(propylcarbamoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-2-5-13-10(15)14-7-3-4-9(8(11)6-7)18(12,16)17/h3-4,6H,2,5H2,1H3,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHGNEOTMWWOLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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